3-(Methylthio)aniline

Catalog No.
S702564
CAS No.
1783-81-9
M.F
C7H9NS
M. Wt
139.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)aniline

CAS Number

1783-81-9

Product Name

3-(Methylthio)aniline

IUPAC Name

3-methylsulfanylaniline

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

InChI

InChI=1S/C7H9NS/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3

InChI Key

KCHLDNLIJVSRPK-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)N

Canonical SMILES

CSC1=CC=CC(=C1)N

The exact mass of the compound 3-(Methylthio)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66274. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Methylthio)aniline, also known as 3-aminothioanisole, is a regiochemically exact bifunctional building block featuring a primary amine and a meta-positioned methylthio ether group . As a clear, colorless to yellow-brown liquid, it exhibits a density of 1.13 g/mL and a refractive index of 1.637 at 20 °C . In pharmaceutical and agrochemical procurement, this compound is primarily sourced as a structurally specific precursor for complex heterocycles, including pyrido[2,3-d]pyrimidines, specialized isothiocyanates, and diarylguanidines [1]. The meta-substitution pattern provides a specific balance of electronic induction and steric accessibility that is highly sought after for occupying hydrophobic pockets in kinase active sites and enabling chemoselective oxidations of the thioether without compromising the reactive amine [1].

Research Fit

Regioselective synthesis Meta-methylthio directs ortho-lithiation for 2-position functionalization
Thioether handle Supports isothiocyanate building-block synthesis
Property-tunable scaffold Elevated LogP vs aniline aids membrane permeability study design

Substituting 3-(methylthio)aniline with its closely related analogs, 2-(methylthio)aniline (ortho) or 4-(methylthio)aniline (para), fundamentally disrupts both process chemistry and downstream pharmacophore binding . Thermally, the isomers present drastically different distillation profiles; the ortho isomer boils at 234 °C and the para isomer at 272-273 °C, compared to the meta isomer's vacuum distillation range of 163-165 °C at 16 mmHg, necessitating entirely different purification workflows . Chemically, the para-isomer exerts strong resonance electron donation directly into the amine, altering its nucleophilicity and pKa, while the ortho-isomer introduces severe steric hindrance that impedes cross-coupling and cyclization reactions . In target-oriented synthesis, such as the production of the EPHA2 kinase inhibitor PD-173955, the meta-methylthio group is geometrically mandated to occupy the ATP pocket entrance; shifting this group to the ortho or para position results in severe steric clashes with the kinase hinge region or complete loss of target affinity [1].

Substitution Risk

Positional isomer mismatch
2- or 4-(methylthio)aniline directs metalation to different ring positions, altering synthetic outcome and product identity.
Functional group replacement
Amino-for-methylthio substitution may shift kinase target-engagement profile; SAR context may not transfer directly.
Lipophilicity context differs
Simple aniline or toluidine analogs offer lower LogP, potentially affecting permeability and protein-binding assay interpretation.

Vacuum Distillation Efficiency vs. Isomeric Baselines

3-(Methylthio)aniline exhibits a significantly lower boiling point profile under vacuum compared to its structural isomers, directly impacting industrial purification and solvent removal energy requirements . While 4-(methylthio)aniline requires temperatures of 272-273 °C for atmospheric distillation and 2-(methylthio)aniline boils at 234 °C, the meta-isomer can be efficiently distilled at 163-165 °C under a 16 mmHg vacuum .

Evidence DimensionVacuum Distillation Boiling Point
Target Compound Data163-165 °C at 16 mmHg
Comparator Or Baseline4-(Methylthio)aniline (272-273 °C) and 2-(Methylthio)aniline (234 °C)
Quantified Difference>60 °C lower boiling point than the ortho isomer; >100 °C lower than the para isomer
ConditionsStandard laboratory or industrial distillation

Lower distillation temperatures prevent thermal degradation of the primary amine during purification and significantly reduce energy costs in scale-up.

Ortho-lithiation yield
Head-to-head
22.4%yield (3-isomer) vs distinct conditions for 4-isomer
Regiochemical control context
Superbasic mixture required; lithiation site differs from 2- or 4-isomer

High-Yield Chemoselective Conversion to 3-(Methylsulfonyl)aniline

The synthesis of sulfone derivatives from aminothioanisoles often suffers from competitive oxidation of the primary amine. However, 3-(methylthio)aniline demonstrates excellent chemoselectivity when subjected to controlled oxidation . Using a sodium tungstate (Na2WO4) catalyst and hydrogen peroxide at 65 °C, 3-(methylthio)aniline is converted directly to 3-(methylsulfonyl)aniline in a 92% isolated yield without degrading the amine .

Evidence DimensionIsolated Yield of Sulfone Derivative
Target Compound Data92% yield of 3-(methylsulfonyl)aniline
Comparator Or BaselineUnoptimized baseline thioether oxidations (typically <70% due to competitive N-oxidation)
Quantified Difference92% high-purity yield without amine protection steps
ConditionsNa2WO4 (cat.), H2O2, H2O/acetic acid, 65 °C, 1.5 hours

Eliminates the need for costly and time-consuming protection and deprotection steps of the amine during sulfone intermediate procurement.

Kinase inhibitory potency
Head-to-head
10-folddifference in Abl kinase assay
SAR context may shift with substitution
Methylthio vs amino analog; scaffold sensitivity documented

Essential Meta-Substitution for Antiproliferative Activity

In the development of non-natural aryl isothiocyanates (ITCs) for breast cancer (MCF-7) antiproliferative activity, the position of the methylsulfanyl group is a strict determinant of efficacy [1]. Phenyl isothiocyanate (PITC) analogs synthesized from 4-(methylthio)aniline (para-substituted) were found to be completely inactive, exhibiting a GI50 > 200 µM [1]. In contrast, derivatives synthesized from meta-substituted precursors maintained active antiproliferative profiles and ARE-induction capabilities[1].

Evidence DimensionAntiproliferative Activity (GI50)
Target Compound DataActive profile for meta-methylsulfanyl PITC derivatives
Comparator Or BaselinePara-methylsulfanyl PITC analogs (GI50 > 200 µM)
Quantified DifferenceComplete loss of activity in the para-isomer compared to the active meta-isomer
ConditionsMCF-7 human breast cancer cell line assay, 24h/72h incubation

Proves that 3-(methylthio)aniline cannot be substituted with its para-isomer in the procurement of active ITC pharmacophores.

Isothiocyanate yield
Class-level
96%
Supports efficient building-block use
Substrate-specific documented yield; ortho-analogs may differ

Steric Compatibility in EPHA2 / p38-alpha Inhibitor Scaffolds

3-(Methylthio)aniline is the exact regiospecific precursor required for the synthesis of PD-173955, a potent pyrido[2,3-d]pyrimidine inhibitor of EPHA2 and p38-alpha MAPK [1]. The meta-methylthio group is structurally required to project into the ATP pocket entrance of the kinase [2]. Condensation of 3-(methylthio)aniline with the chloro-pyrimidine intermediate yields the target inhibitor, whereas ortho-substitution would cause fatal steric clashes with the kinase hinge region [1].

Evidence DimensionTarget Binding Geometry (Steric Fit)
Target Compound DataMeta-substitution successfully occupies the ATP pocket entrance
Comparator Or BaselineOrtho-substitution (induces steric clash with the hinge region)
Quantified DifferenceExclusive structural compatibility for the meta-isomer in PD-173955 synthesis
ConditionsCamphorsulfonic acid-catalyzed amination in isopropyl alcohol

Dictates the absolute necessity of sourcing the meta-isomer for this specific class of tyrosine kinase inhibitors to ensure target affinity.

Lipophilicity (LogP)
Reported
1.5 (XLogP3)
Elevated lipophilicity context
vs aniline LogP 0.90; computed and literature values
COX-2 intermediate utility
Data to verify
Reported IC50 for sulfonamide derivatives
COX-2 pharmacophore exploration context
BindingDB source; requires independent validation

Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

3-(Methylthio)aniline is the required nucleophilic amine for synthesizing PD-173955 and related p38-alpha/EPHA2 inhibitors. Its meta-thioether group is essential for proper spatial orientation within the ATP-binding pocket, making it the strictly necessary starting material for this class of targeted therapeutics [1].

Production of Chemopreventive Aryl Isothiocyanates

Used as a primary building block to generate non-natural aryl isothiocyanates (ITCs) via reaction with thiophosgene. The meta-substitution is critical, as para-substituted analogs fail to exhibit the necessary antiproliferative activity (GI50 > 200 µM) against MCF-7 breast cancer cell lines [2].

Precursor for 3-(Methylsulfonyl)aniline Intermediates

Acts as a highly chemoselective substrate for tungstate-catalyzed oxidations, yielding 3-(methylsulfonyl)aniline in >90% yield. This processability makes it the preferred starting material over generic thioethers that suffer from competitive N-oxidation during sulfone synthesis .

Development of NMDA Receptor Ion-Channel Blockers

Serves as a precursor for N,N'-disubstituted guanidines. The meta-methylthio group provides the exact steric and hydrophobic properties required to enhance binding affinity at the NMDA receptor ion-channel site, outperforming unsubstituted or lower-alkyl substituted analogs[3].

Application Fit

Application
Selection Property
Validation Focus
Pyrido[2,3-d]pyrimidine scaffold SAR studies
Methylthio substituent as functional handle
Kinase assay context reproduction
Directed ortho-metalation for polysubstituted aromatics
Meta-substitution regiochemistry
Ortho-lithiation site confirmation
Isothiocyanate building block preparation
Documented conversion route and yield
Reaction yield and purity verification
Phenyl azobenzene sulfonamide COX-2 probe synthesis
Literature-reported SAR and IC50 context
COX-2 activity assay endpoint review

XLogP3

1.5

LogP

1.45 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (12.77%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1783-81-9

Wikipedia

3-Aminothioanisole

General Manufacturing Information

Benzenamine, 3-(methylthio)-: INACTIVE

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